GW284543

Description

Propriétés

IUPAC Name |

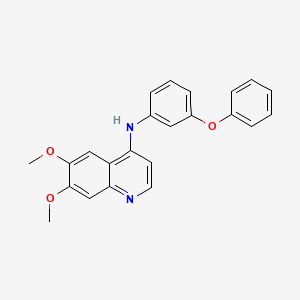

6,7-dimethoxy-N-(3-phenoxyphenyl)quinolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O3/c1-26-22-14-19-20(11-12-24-21(19)15-23(22)27-2)25-16-7-6-10-18(13-16)28-17-8-4-3-5-9-17/h3-15H,1-2H3,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEEMRFWMAIVHQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1OC)NC3=CC(=CC=C3)OC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of GW284543: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW284543 is a potent and selective small molecule inhibitor of Mitogen-activated protein kinase kinase 5 (MEK5). Its mechanism of action centers on the specific disruption of the MEK5-ERK5 signaling pathway, a critical cascade involved in cell proliferation, survival, and differentiation. By inhibiting MEK5, this compound effectively reduces the phosphorylation and activation of its downstream substrate, Extracellular signal-regulated kinase 5 (ERK5). This blockade ultimately leads to a decrease in the stability and protein levels of the proto-oncogene MYC, a key regulator of cell growth and proliferation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on the MEK5-ERK5-MYC signaling axis, supported by available quantitative data and detailed experimental protocols.

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial regulators of a wide array of cellular processes. While the MEK1/2-ERK1/2 pathway is a well-established target in oncology, the MEK5-ERK5 pathway has emerged as another important mediator of tumorigenesis and a potential therapeutic target. This compound has been identified as a selective inhibitor of MEK5, offering a valuable tool to probe the function of this pathway and a potential lead compound for drug development. This document details the molecular mechanism through which this compound exerts its effects.

The MEK5-ERK5-MYC Signaling Pathway

The MEK5-ERK5 signaling cascade is a linear pathway where MEK5, a dual-specificity protein kinase, is the direct upstream activator of ERK5. Upon activation by upstream signals such as growth factors or stress, MEK5 phosphorylates ERK5 on specific threonine and tyrosine residues. Activated, phosphorylated ERK5 (pERK5) then translocates to the nucleus to phosphorylate various downstream targets, including transcription factors that regulate gene expression. One of the critical downstream effectors of this pathway is the MYC proto-oncogene. The MEK5-ERK5 pathway contributes to the stabilization of the MYC protein, thereby promoting cell cycle progression and proliferation.

Mechanism of Action of this compound

This compound functions as a selective inhibitor of MEK5. By binding to MEK5, it prevents the phosphorylation and subsequent activation of ERK5. This targeted inhibition leads to a dose-dependent reduction in the levels of phosphorylated ERK5 (pERK5) within the cell. The direct consequence of reduced pERK5 activity is the destabilization of the MYC protein, leading to its degradation and a decrease in overall MYC protein levels.[1][2] This reduction in MYC, a potent driver of cell proliferation, is a key outcome of this compound treatment.

The primary evidence for this mechanism comes from studies demonstrating that treatment of cancer cell lines with this compound results in a significant decrease in pERK5 and endogenous MYC protein.[1]

Quantitative Data

While this compound is established as a selective MEK5 inhibitor, a specific IC50 value from direct enzymatic assays is not consistently reported in publicly available literature. However, its potent and selective activity has been demonstrated in cell-based assays at micromolar concentrations.

| Compound | Target | Reported Effect | Cell Line | Concentration | Reference |

| This compound | MEK5 | Dose-dependent reduction of pERK5 and endogenous MYC protein | MIA PaCa-2 | 10 and 20 µM | Vaseva et al., 2018 |

Experimental Protocols

The following are representative protocols for key experiments used to elucidate the mechanism of action of this compound.

Western Blot Analysis for pERK5 and MYC

This protocol is designed to assess the phosphorylation status of ERK5 and the protein levels of MYC in cells treated with this compound.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., MIA PaCa-2 pancreatic cancer cells) at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with this compound at desired concentrations (e.g., 10 µM and 20 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 6 hours).

-

Cell Lysis: Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a Bradford or BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against pERK5, total ERK5, MYC, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Cell Viability Assay

This protocol is used to determine the effect of this compound on cell proliferation and viability.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

Viability Assessment:

-

Add a cell viability reagent such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a resazurin-based reagent (e.g., alamarBlue) to each well.

-

Incubate according to the manufacturer's instructions to allow for the conversion of the reagent by metabolically active cells.

-

Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the half-maximal inhibitory concentration (IC50) for cell growth.

Conclusion

This compound is a valuable research tool for studying the MEK5-ERK5 signaling pathway. Its mechanism of action is characterized by the selective inhibition of MEK5, leading to a downstream reduction in ERK5 phosphorylation and a subsequent decrease in MYC protein levels. This targeted disruption of a key proliferative pathway underscores its potential as a lead compound for the development of novel anticancer therapeutics. Further investigation into its in vivo efficacy and safety profile is warranted.

References

GW284543 as a selective MEK5 inhibitor in cancer research.

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW284543 (also known as UNC10225170) is a potent and selective small molecule inhibitor of Mitogen-activated protein kinase kinase 5 (MEK5), a key component of the MEK5/ERK5 signaling pathway.[1][2] This pathway has emerged as a critical regulator of cancer cell proliferation, survival, and drug resistance, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, experimental protocols for its use, and its effects on cancer cells, with a focus on its role in antagonizing MYC protein degradation.

Mechanism of Action

This compound exerts its biological effects through the selective inhibition of MEK5, the upstream kinase that activates Extracellular signal-regulated kinase 5 (ERK5). The MEK5/ERK5 cascade is a distinct signaling module within the mitogen-activated protein kinase (MAPK) family. Upon activation by various stimuli, including growth factors and stress, MEK5 phosphorylates and activates ERK5. Activated ERK5 (pERK5) then translocates to the nucleus to regulate the activity of several transcription factors, including c-Myc, a potent oncoprotein.[1]

This compound treatment leads to a dose-dependent reduction in the phosphorylation of ERK5.[1] This inhibition of ERK5 activation prevents the downstream signaling events that promote cancer cell survival and proliferation. Notably, inhibition of the MEK5/ERK5 pathway by this compound has been shown to decrease the levels of endogenous MYC protein, a critical driver in many cancers.[1] This occurs because the MEK5/ERK5 pathway can act as a compensatory mechanism to stabilize MYC, particularly when other signaling pathways, such as the MEK1/2-ERK1/2 pathway, are inhibited.[1]

Signaling Pathway

The MEK5/ERK5 signaling pathway plays a crucial role in mediating cellular responses to extracellular signals. Its dysregulation is implicated in various aspects of tumorigenesis.

Quantitative Data

| Compound | Target | Effect | Cell Line | Concentration | Reference |

| This compound | MEK5 | Reduced pERK5, Decreased endogenous MYC protein | MIA PaCa-2 | 10 and 20 µM | [1] |

Table 1: Summary of the reported in vitro effects of this compound.

Experimental Protocols

The following protocols are based on methodologies reported in the literature for the use of this compound and general procedures for related assays.

Cell Culture

-

Cell Line: MIA PaCa-2 (human pancreatic carcinoma) cells are a commonly used model for studying the effects of this compound.[1]

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 2.5% horse serum.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

Western Blot Analysis of pERK5 and MYC

This protocol is to assess the effect of this compound on the phosphorylation of ERK5 and the protein levels of MYC.

Detailed Steps:

-

Cell Treatment: Plate MIA PaCa-2 cells and allow them to adhere. Treat the cells with this compound at concentrations of 10 and 20 µM for 6 hours.[1]

-

Cell Lysis: Wash cells with cold PBS and lyse them in radioimmunoprecipitation (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Load equal amounts of protein (e.g., 50 µg) per lane onto an 8% SDS-polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting pERK5, total ERK5, MYC, and a loading control (e.g., β-actin).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

Cell Proliferation Assay (CCK-8)

This assay measures the effect of this compound on cancer cell proliferation.

Methodology:

-

Cell Seeding: Seed MIA PaCa-2 cells in a 96-well plate at a density of approximately 5,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle-only control.

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V Staining)

This assay is used to quantify the induction of apoptosis by this compound.

Methodology:

-

Cell Treatment: Seed MIA PaCa-2 cells and treat them with this compound at the desired concentrations for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark for 15-20 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

In Vivo Xenograft Model

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a pancreatic cancer xenograft model.

Methodology:

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

-

Cell Implantation: Subcutaneously inject a suspension of MIA PaCa-2 cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

-

Tumor Growth and Measurement: Monitor the mice for tumor formation. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Formulation and Administration: Prepare this compound in a suitable vehicle for in vivo administration. A possible formulation involves 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Administer the compound according to the planned dosing schedule.

-

Efficacy Evaluation: Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume. Monitor the body weight of the mice as an indicator of toxicity.

Conclusion

This compound is a valuable research tool for investigating the role of the MEK5/ERK5 signaling pathway in cancer. Its selectivity for MEK5 allows for the specific interrogation of this pathway's functions. The ability of this compound to destabilize the MYC oncoprotein highlights a key mechanism by which MEK5 inhibition can exert its anti-cancer effects. The experimental protocols provided in this guide offer a starting point for researchers to utilize this compound in their studies to further elucidate the therapeutic potential of targeting the MEK5/ERK5 axis in cancer. Further characterization of its kinase selectivity profile will be beneficial for a more complete understanding of its off-target effects.

References

The Role of GW284543 in Modulating ERK5 Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a key component of a distinct mitogen-activated protein kinase (MAPK) signaling cascade. The ERK5 pathway is implicated in a multitude of cellular processes, including proliferation, differentiation, survival, and angiogenesis.[1][2][3][4] Dysregulation of this pathway has been linked to various pathological conditions, notably cancer, making it an attractive target for therapeutic intervention.[3][5][6][7] This technical guide provides an in-depth overview of the ERK5 signaling pathway and the role of GW284543 as a tool for its modulation. We will delve into the mechanism of action of this compound, present key quantitative data for relevant inhibitors, outline detailed experimental protocols for studying the pathway, and provide visual representations of the signaling cascade and experimental workflows.

The ERK5 Signaling Pathway

The ERK5 signaling cascade is a three-tiered kinase module initiated by various extracellular stimuli, including growth factors, cytokines, and cellular stress.[2][8][9] The canonical activation pathway involves the following key steps:

-

Upstream Activation: Mitogen-activated protein kinase kinase kinases (MAPKKKs), primarily MEKK2 and MEKK3, are activated by upstream signals.[2][6]

-

MEK5 Phosphorylation: Activated MEKK2/3 then phosphorylate and activate the dual-specificity MAPK kinase 5 (MEK5).[6][10] MEK5 is the direct upstream activator of ERK5.[10][11]

-

ERK5 Activation: MEK5, in turn, phosphorylates ERK5 on specific threonine and tyrosine residues (Thr218/Tyr220) within its activation loop, leading to the activation of its kinase domain.[6][12]

-

Nuclear Translocation and Downstream Signaling: Activated ERK5 translocates to the nucleus where it phosphorylates and activates a variety of downstream substrates, including transcription factors such as the myocyte enhancer factor 2 (MEF2) family, c-Myc, and SAP1.[2][4] This leads to changes in gene expression that drive cellular responses. Unlike other MAPKs, ERK5 possesses a unique C-terminal tail with a transcriptional activation domain, allowing it to also function as a transcriptional co-activator.[4][6][13]

This compound: A Selective MEK5 Inhibitor

This compound is a small molecule inhibitor that selectively targets MEK5, the upstream kinase responsible for ERK5 activation.[14][15][16] By binding to MEK5, this compound prevents the phosphorylation and subsequent activation of ERK5. This leads to a reduction in phosphorylated ERK5 (pERK5) levels and a decrease in the activity of downstream effectors, such as the proto-oncogene MYC.[14][15]

Mechanism of Action

The primary mechanism of action for this compound is the inhibition of the catalytic activity of MEK5. This prevents the transfer of a phosphate group from ATP to the activation loop of ERK5, thereby keeping ERK5 in its inactive state. This targeted inhibition makes this compound a valuable tool for dissecting the specific roles of the MEK5-ERK5 axis in various biological processes, distinct from other MAPK pathways like ERK1/2.

Quantitative Data for ERK5 Pathway Inhibitors

The following table summarizes the inhibitory concentrations (IC50) of this compound and other commonly used inhibitors of the ERK5 pathway. This data is crucial for designing experiments and interpreting results.

| Compound | Target(s) | IC50 | Notes |

| This compound | MEK5 | Not explicitly found in searches | A selective inhibitor of MEK5, reduces pERK5.[14][15][16] |

| BIX02189 | MEK5, ERK5 | 1.5 nM (MEK5), 59 nM (ERK5) | A selective inhibitor of MEK5 that also shows activity against ERK5.[17] |

| XMD8-92 | ERK5, BRDs | 80 nM (ERK5), 170 nM (BRD4(1)) | A potent dual inhibitor of ERK5 and bromodomain-containing proteins.[17] |

| ERK5-IN-1 (XMD17-109) | ERK5 | 162 nM | A potent and selective ERK5 inhibitor.[17] |

| TG02 | CDKs, JAK2, p38δ, ERK5 | 43 nM (ERK5) | A multi-kinase inhibitor with activity against ERK5.[10] |

Experimental Protocols

To investigate the role of this compound in modulating ERK5 signaling, a series of in vitro experiments are typically employed. Below are detailed methodologies for key assays.

Western Blot Analysis for ERK5 Phosphorylation

This protocol is used to determine the levels of total and phosphorylated ERK5 in cells treated with this compound.

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-pERK5, anti-total ERK5, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of this compound (e.g., 10 and 20 µM) for a specified time (e.g., 6 hours).[14][18] Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the pERK5 signal to total ERK5 and the loading control (GAPDH).

In Vitro Kinase Assay

This assay directly measures the inhibitory effect of this compound on MEK5 kinase activity.

Materials:

-

Recombinant active MEK5

-

Recombinant inactive ERK5 (as substrate)

-

This compound

-

Kinase buffer

-

[γ-³²P]ATP or ATP and phosphospecific antibodies for non-radioactive detection

-

Scintillation counter or detection system for non-radioactive methods

Procedure:

-

Reaction Setup: In a microplate, combine MEK5, ERK5 substrate, and varying concentrations of this compound in kinase buffer.

-

Initiate Reaction: Start the kinase reaction by adding ATP (and [γ-³²P]ATP if using the radioactive method).

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).

-

Detection:

-

Radioactive: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

Non-Radioactive: Analyze the reaction mixture by Western blot using an anti-pERK5 antibody.

-

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Cell Proliferation Assay

This assay assesses the effect of this compound-mediated ERK5 inhibition on cell viability and proliferation.

Materials:

-

Cells of interest

-

This compound

-

96-well plates

-

Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

-

Treatment: After 24 hours, treat the cells with a serial dilution of this compound.

-

Incubation: Incubate the cells for a desired period (e.g., 72 hours).

-

Assay: Add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Measurement: Measure the absorbance or luminescence using a plate reader.

-

Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Downstream Effects of this compound-Mediated ERK5 Inhibition

Inhibiting the MEK5-ERK5 pathway with this compound can have several downstream consequences, depending on the cellular context. These effects are primarily due to the reduced activity of ERK5's downstream targets:

-

Reduced Cell Proliferation: ERK5 is known to promote cell cycle progression.[4][19] Inhibition of ERK5 can lead to cell cycle arrest, often at the G1/S transition, and a decrease in cell proliferation.[4]

-

Induction of Apoptosis: In some cancer cells, the ERK5 pathway provides pro-survival signals.[4] Its inhibition can lead to the induction of apoptosis.

-

Modulation of Gene Expression: By preventing the activation of transcription factors like MEF2 and c-Myc, this compound can alter the expression of genes involved in cell growth, survival, and metastasis.[2][4]

-

Effects on Angiogenesis and Metastasis: The ERK5 pathway has been implicated in tumor invasion and migration.[1] Therefore, its inhibition may reduce the metastatic potential of cancer cells.

Conclusion and Future Directions

This compound serves as a critical pharmacological tool for investigating the multifaceted roles of the ERK5 signaling pathway. Its selectivity for MEK5 allows for the specific interrogation of this cascade's contribution to cellular physiology and pathology. While this compound is primarily a research compound, the insights gained from its use are invaluable for the development of novel therapeutic strategies targeting the ERK5 pathway in diseases such as cancer. Future research should focus on further characterizing the selectivity profile of this compound, exploring its in vivo efficacy and pharmacokinetics, and identifying potential mechanisms of resistance to ERK5 pathway inhibition. The continued development of highly selective and potent inhibitors of the ERK5 pathway will be crucial for translating our understanding of its biological functions into clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. ERK5: structure, regulation and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ERK5 and Cell Proliferation: Nuclear Localization Is What Matters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are ERK5 inhibitors and how do they work? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. The MEK5/ERK5 Pathway in Health and Disease [mdpi.com]

- 10. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MEK5/ERK5 Pathway: The first fifteen years - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Clinical, genetic and pharmacological data support targeting the MEK5/ERK5 module in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Canonical and Kinase Activity-Independent Mechanisms for Extracellular Signal-Regulated Kinase 5 (ERK5) Nuclear Translocation Require Dissociation of Hsp90 from the ERK5-Cdc37 Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. selleckchem.com [selleckchem.com]

- 16. immunomart.com [immunomart.com]

- 17. selleckchem.com [selleckchem.com]

- 18. file.medchemexpress.com [file.medchemexpress.com]

- 19. Frontiers | The significance of ERK5 catalytic-independent functions in disease pathways [frontiersin.org]

Investigating the Downstream Effects of GW284543 on MYC Protein Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism by which the selective MEK5 inhibitor, GW284543, modulates the expression of the MYC oncoprotein. This document outlines the core signaling pathway, presents quantitative data on the effects of MEK5 inhibition on MYC protein levels, and offers detailed experimental protocols for researchers investigating this interaction.

Introduction

The MYC family of proto-oncogenes, particularly c-MYC, are critical regulators of cellular proliferation, growth, and apoptosis.[1] Their dysregulation is a hallmark of a vast number of human cancers, making MYC an attractive, albeit challenging, therapeutic target.[1] Direct inhibition of MYC has proven difficult due to its nature as a transcription factor lacking a defined enzymatic active site.[1] Therefore, an alternative strategy is to target the upstream signaling pathways that regulate MYC protein stability and expression.

One such pathway is the Mitogen-Activated Protein Kinase (MAPK) cascade involving MEK5 and ERK5. Recent research has identified the MEK5-ERK5 signaling axis as a crucial regulator of MYC protein stability.[2][3] The small molecule this compound is a selective inhibitor of MEK5, and its application provides a valuable tool to probe the downstream consequences on MYC expression.[2][4] This guide will explore the downstream effects of this compound on MYC protein expression, providing both the theoretical framework and practical methodologies for its investigation.

The MEK5-ERK5-MYC Signaling Pathway

This compound selectively inhibits MEK5, a kinase that, in turn, phosphorylates and activates ERK5.[2][4] Activated ERK5 has been shown to phosphorylate the MYC protein at Serine 62 (S62).[2][3] This phosphorylation event is critical for stabilizing the MYC protein and preventing its proteasomal degradation.[2] By inhibiting MEK5, this compound prevents the activation of ERK5, leading to a decrease in S62-phosphorylated MYC and, consequently, a reduction in total MYC protein levels.[2][3]

Quantitative Effects of MEK5/ERK5 Inhibition on MYC Protein Expression

The inhibition of the MEK5/ERK5 pathway has been shown to dose-dependently decrease MYC protein levels in various cancer cell lines. The following table summarizes the effects of MEK5 and ERK5 inhibitors on MYC protein expression as determined by Western Blot analysis.

| Cell Line | Inhibitor | Concentration | Incubation Time | Effect on MYC Protein | Reference |

| MIA PaCa-2 | This compound | 10 µM | 6 hours | Decrease | Vaseva et al., 2018 |

| MIA PaCa-2 | This compound | 20 µM | 6 hours | Further Decrease | Vaseva et al., 2018 |

| MIA PaCa-2 | BIX02188 (MEK5i) | 1-10 µM | Not Specified | Dose-dependent decrease | Vaseva et al., 2018 |

| MIA PaCa-2 | XMD8-92 (ERK5i) | 1-10 µM | Not Specified | Dose-dependent decrease | Vaseva et al., 2018 |

Experimental Protocols

To investigate the downstream effects of this compound on MYC protein expression, a series of well-established molecular biology techniques can be employed. The following section provides detailed protocols for Western Blotting, Immunohistochemistry (IHC), and Enzyme-Linked Immunosorbent Assay (ELISA).

Experimental Workflow

Western Blot Analysis of MYC Protein Levels

Western blotting is a fundamental technique to detect and quantify changes in protein levels.

1. Cell Culture and Treatment:

-

Culture your chosen cancer cell line to approximately 70-80% confluency.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for a specified time (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

3. SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against MYC (e.g., anti-c-Myc antibody) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

5. Detection and Analysis:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software. Normalize the MYC protein levels to a loading control (e.g., β-actin or GAPDH).

Immunohistochemistry (IHC) for MYC Expression in Tissues

IHC is used to visualize the expression and localization of MYC protein within tissue samples.

1. Tissue Preparation:

-

Fix tissue samples in 10% neutral buffered formalin and embed in paraffin.

-

Cut 4-5 µm thick sections and mount them on charged slides.

2. Deparaffinization and Rehydration:

-

Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

3. Antigen Retrieval:

-

Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).

4. Staining:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding with a protein blocking solution.

-

Incubate the sections with a primary antibody against MYC overnight at 4°C.

-

Wash with a buffer solution (e.g., PBS).

-

Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).

-

Wash with a buffer solution.

-

Apply the chromogen (e.g., DAB) and counterstain with hematoxylin.

5. Imaging and Analysis:

-

Dehydrate the sections, clear in xylene, and mount with a coverslip.

-

Image the slides using a light microscope and analyze the intensity and localization of MYC staining.

Enzyme-Linked Immunosorbent Assay (ELISA) for MYC Quantification

ELISA provides a quantitative measurement of MYC protein concentration in cell lysates.

1. Sample Preparation:

-

Prepare cell lysates as described for Western Blotting.

2. ELISA Procedure (Sandwich ELISA):

-

Coat a 96-well plate with a capture antibody specific for MYC.

-

Block the wells to prevent non-specific binding.

-

Add diluted cell lysates and standards to the wells and incubate.

-

Wash the wells.

-

Add a detection antibody for MYC, which is typically biotinylated.

-

Wash the wells.

-

Add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP).

-

Wash the wells.

-

Add a substrate solution to produce a colorimetric signal.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

3. Data Analysis:

-

Generate a standard curve using the known concentrations of the MYC standard.

-

Determine the concentration of MYC in the cell lysates by interpolating their absorbance values on the standard curve.

Conclusion

The investigation of the downstream effects of this compound on MYC protein expression provides valuable insights into the regulation of this critical oncoprotein. By selectively inhibiting the MEK5-ERK5 signaling pathway, this compound offers a potent tool for reducing MYC protein levels, a strategy with significant therapeutic potential in MYC-driven cancers. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively and qualitatively assess the impact of this compound and other MEK5 inhibitors on MYC expression, thereby facilitating further drug development and a deeper understanding of cancer biology.

References

- 1. A Selective Small‐Molecule c‐Myc Degrader Potently Regresses Lethal c‐Myc Overexpressing Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KRAS Suppression-Induced Degradation of MYC is Antagonized by a MEK5-ERK5 Compensatory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KRAS Suppression-Induced Degradation of MYC Is Antagonized by a MEK5-ERK5 Compensatory Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MEK5/ERK5 Pathway: The first fifteen years - PMC [pmc.ncbi.nlm.nih.gov]

The MEK5 Inhibitor GW284543: A Technical Overview of Its Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW284543, also identified as UNC10225170, is a selective inhibitor of Mitogen-Activated Protein Kinase Kinase 5 (MEK5). Its initial characterization has demonstrated a significant role in modulating the MEK5/ERK5 signaling pathway, which is implicated in cancer cell proliferation and survival. This document provides a comprehensive technical guide on the foundational discovery and characterization of this compound, summarizing available quantitative data, detailing experimental methodologies, and visualizing the pertinent signaling pathway and experimental workflows.

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial regulators of cellular processes, including proliferation, differentiation, and apoptosis. The MEK5/ERK5 cascade is a distinct MAPK pathway that has emerged as a therapeutic target in oncology. This compound has been identified as a selective inhibitor of MEK5, offering a valuable tool for investigating the biological functions of this pathway and as a potential starting point for therapeutic development. This whitepaper synthesizes the initial findings on this compound, focusing on its mechanism of action and the experimental basis for its characterization.

Physicochemical Properties

While detailed information regarding the initial discovery and synthesis of this compound is not extensively available in the public domain, its basic physicochemical properties have been reported by various chemical suppliers.

| Property | Value |

| Synonyms | UNC10225170 |

| Molecular Formula | C₂₃H₂₀N₂O₃ |

| Molecular Weight | 372.42 g/mol [1] |

| CAS Number | 790186-68-4[1] |

Mechanism of Action and In Vitro Efficacy

This compound functions as a selective inhibitor of MEK5. The primary mechanism of action involves the reduction of phosphorylated Extracellular Signal-Regulated Kinase 5 (pERK5), a direct downstream target of MEK5. This inhibition leads to a subsequent decrease in the levels of the proto-oncogene MYC, a critical transcription factor for cell proliferation.[1][2]

Quantitative Data

Initial characterization of this compound was performed in the MIA PaCa-2 human pancreatic cancer cell line.

| Cell Line | Concentration (µM) | Incubation Time (hours) | Observed Effect | Reference |

| MIA PaCa-2 | 10 | 6 | Reduced phosphorylation of ERK5, Decreased endogenous MYC protein | [2] |

| MIA PaCa-2 | 20 | 6 | Dose-dependent reduction in pERK5 | [2] |

Experimental Protocols

The following section details the generalized experimental protocols for the initial characterization of this compound, based on the available information.

Cell Culture

-

Cell Line: MIA PaCa-2 (human pancreatic carcinoma)

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Western Blot Analysis for pERK5 and MYC Levels

This protocol describes the methodology to assess the effect of this compound on protein expression and phosphorylation.

-

Cell Seeding: Plate MIA PaCa-2 cells in 6-well plates at a density that allows for approximately 70-80% confluency at the time of treatment.

-

Compound Treatment: Treat the cells with this compound at final concentrations of 10 µM and 20 µM. A vehicle control (e.g., DMSO) should be run in parallel. Incubate for 6 hours.

-

Cell Lysis: Following incubation, wash the cells with ice-cold Phosphate Buffered Saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein per lane onto a polyacrylamide gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against pERK5, total ERK5, MYC, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Visualizations

Signaling Pathway of this compound Action

Caption: The MEK5/ERK5 signaling cascade and the inhibitory action of this compound.

Experimental Workflow for this compound Characterization

Caption: Workflow for evaluating the in vitro effects of this compound.

Conclusion

This compound is a valuable research tool for elucidating the role of the MEK5/ERK5 signaling pathway in cancer biology. Its initial characterization demonstrates its ability to inhibit MEK5, leading to reduced ERK5 phosphorylation and decreased MYC protein levels in pancreatic cancer cells. Further studies are warranted to establish a more comprehensive pharmacological profile, including its broader kinase selectivity and in vivo efficacy, which will be crucial for assessing its therapeutic potential. The detailed methodologies and data presented in this guide provide a foundational resource for researchers in the field of drug discovery and cancer biology.

References

A Technical Guide to the Cellular Impact of GW284543: Proliferation and Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical overview of the selective MEK5 inhibitor, GW284543, and its consequential effects on fundamental cellular processes. As a targeted molecular agent, this compound's primary mechanism of action is the inhibition of the Mitogen-Activated Protein Kinase Kinase 5 (MEK5), a key component of the MEK5/ERK5 signaling cascade. This pathway is increasingly recognized for its critical role in promoting cell proliferation and survival in various cancer contexts. This guide elucidates the dual impact of this compound: the inhibition of cell proliferation through cell cycle disruption and the induction of programmed cell death (apoptosis). We will explore the underlying molecular mechanisms, present quantitative data in structured formats, provide detailed experimental protocols for assessing these effects, and visualize the complex signaling and experimental workflows.

The MEK5/ERK5 Signaling Pathway: The Target of this compound

The MEK5/Extracellular signal-regulated kinase 5 (ERK5) pathway is a distinct module within the broader Mitogen-Activated Protein Kinase (MAPK) signaling network.[1] While structurally similar to the well-studied MEK1/2-ERK1/2 pathway, the MEK5/ERK5 cascade has unique upstream activators and downstream substrates, making it a specific target for therapeutic intervention.[2][3] The pathway is typically activated by mitogens and cellular stressors, which signal through MAP3Ks like MEKK2 and MEKK3.[2][4] These kinases then phosphorylate and activate MEK5. MEK5, in turn, is the only known direct upstream activator that phosphorylates and activates ERK5.[4] Once activated, ERK5 can translocate to the nucleus to phosphorylate a variety of transcription factors and other substrates, thereby regulating genes involved in cell proliferation, survival, and differentiation.[2] this compound exerts its effects by specifically inhibiting the kinase activity of MEK5, thus preventing the activation of ERK5 and blocking its downstream signaling.

Impact on Cell Proliferation

The MEK5/ERK5 pathway is a significant driver of cell proliferation.[2] Its inhibition by this compound is a potent mechanism for arresting the growth of cancer cells.

Mechanism of Proliferation Inhibition

Activated ERK5 promotes cell cycle progression by phosphorylating and activating several key downstream targets.[1] These include transcription factors such as c-Myc and the Myocyte Enhancer Factor 2 (MEF2) family.[2][5][6] Activation of these factors drives the transcription of essential cell cycle genes, including Cyclin D1, which is critical for the G1 to S phase transition.[5] By blocking ERK5 activation, this compound prevents the expression of these pro-proliferative genes, leading to an arrest in the G1 phase of the cell cycle.[7][8][9][10]

Quantitative Analysis of Proliferation Inhibition

The efficacy of an anti-proliferative agent is commonly quantified by its half-maximal inhibitory concentration (IC50).[11] This value represents the concentration of the compound required to inhibit a biological process, such as cell growth, by 50%.[12] While specific, peer-reviewed IC50 data for this compound across a wide range of cell lines are not extensively available in the public domain, Table 1 provides a representative example of how such data is typically presented for MEK5 inhibitors.

Table 1: Representative IC50 Values of MEK5 Inhibition in Cancer Cell Lines Note: This table presents illustrative data, as comprehensive IC50 values for this compound are not publicly available in the reviewed literature.

| Cell Line | Cancer Type | Assay Duration (hours) | Representative IC50 (µM) |

| PC-3 | Prostate Cancer | 72 | 5.8 |

| DU145 | Prostate Cancer | 72 | 8.2 |

| MCF-7 | Breast Cancer | 72 | 12.5 |

| MDA-MB-231 | Breast Cancer | 72 | 7.1 |

| PANC-1 | Pancreatic Cancer | 72 | 4.5 |

| BxPC-3 | Pancreatic Cancer | 72 | 9.8 |

Experimental Protocol: Cell Viability (WST-8 Assay)

This protocol outlines a standard procedure for determining the IC50 of a compound using a colorimetric WST-8 assay.[13]

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well flat-bottom cell culture plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

WST-8 reagent (e.g., Cell Counting Kit-8)

-

Multichannel pipette

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader (450 nm absorbance)

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 3,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Prepare a serial dilution of this compound in complete medium. Concentrations should typically range from 0.01 µM to 100 µM.

-

Remove the medium from the wells and add 100 µL of the corresponding drug dilution. Include wells with vehicle control (e.g., 0.1% DMSO) and wells with medium only (blank).

-

Incubate the plate for the desired period (e.g., 48 or 72 hours).

-

WST-8 Addition: Add 10 µL of WST-8 reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C, until a visible color change occurs.

-

Data Acquisition: Gently mix the plate and measure the absorbance at 450 nm using a microplate reader.

-

Analysis:

-

Subtract the blank absorbance from all readings.

-

Calculate cell viability as a percentage of the vehicle control: (Abs_sample / Abs_control) * 100.

-

Plot the percentage of viability against the log of the drug concentration and fit a non-linear regression curve (sigmoidal dose-response) to determine the IC50 value.

-

Induction of Apoptosis

Beyond inhibiting proliferation, this compound actively promotes programmed cell death, or apoptosis. The MEK5/ERK5 pathway functions as a pro-survival signal in many cancer cells, and its inhibition can therefore tip the cellular balance towards apoptosis.[4]

Mechanism of Apoptosis Induction

Inhibition of MEK5/ERK5 by this compound can induce apoptosis through at least two key mechanisms involving both the intrinsic and extrinsic pathways.

-

Modulation of the Intrinsic Pathway: The intrinsic (or mitochondrial) pathway is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins.[3] Pro-survival members (like Bcl-2 itself) prevent apoptosis, while pro-apoptotic members (like Bax) promote it. Activated ERK5 has been shown to support the expression or function of anti-apoptotic proteins like Bcl-2.[14] Therefore, inhibition of ERK5 with this compound can lead to decreased levels of Bcl-2, shifting the balance in favor of pro-apoptotic proteins, which leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[7][14]

-

Sensitization to the Extrinsic Pathway: The extrinsic pathway is initiated by death receptors on the cell surface. Recent studies have shown that ERK5 activation leads to the degradation of TP53INP2, a protein scaffold necessary for the full activation of initiator Caspase-8 following death receptor stimulation.[15] By inhibiting ERK5, this compound stabilizes TP53INP2, thereby enhancing Caspase-8 activation and sensitizing cancer cells to apoptosis induced by ligands like TRAIL or FasL.[15]

Quantitative Analysis of Apoptosis

Apoptosis can be quantified using several methods, most notably flow cytometry analysis of cells stained with Annexin V and a viability dye like Propidium Iodide (PI), or by measuring the activity of executioner caspases (Caspase-3 and -7).[16][17][18] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis.[17]

Table 2: Representative Apoptosis Induction by MEK5 Inhibition (48h Treatment) Note: This table presents illustrative data to demonstrate typical experimental outcomes.

| Cell Line | Treatment (10 µM) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | Fold-Increase in Caspase-3/7 Activity |

| PC-3 | Vehicle | 2.1% | 1.5% | 1.0 |

| PC-3 | This compound | 18.5% | 9.2% | 4.8 |

| MDA-MB-231 | Vehicle | 3.5% | 2.2% | 1.0 |

| MDA-MB-231 | This compound | 25.1% | 14.6% | 6.2 |

Experimental Protocols

This protocol details the steps for quantifying apoptosis using an Annexin V-FITC/PI kit.[19]

Materials:

-

Cells treated with this compound or vehicle control

-

Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

FACS tubes

-

Flow cytometer

Procedure:

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle, non-enzymatic method or trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.

-

Live cells: Annexin V- / PI-

-

Early apoptotic cells: Annexin V+ / PI-

-

Late apoptotic/necrotic cells: Annexin V+ / PI+

-

This protocol describes a fluorometric assay for measuring the activity of executioner caspases.[20][21]

Materials:

-

Cells treated with this compound or vehicle control in a 96-well plate (white-walled, clear bottom)

-

Caspase-Glo® 3/7 Assay Kit (or equivalent)

-

Luminometer or fluorescence plate reader

Procedure:

-

Plate Equilibration: Remove the 96-well plate containing treated cells from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix the contents by gently shaking the plate for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.

-

Data Acquisition: Measure the luminescence or fluorescence of each well using a plate reader.

-

Analysis: After subtracting background readings, calculate the fold-change in caspase activity by normalizing the readings from treated samples to the vehicle control samples.

Summary and Conclusion

This compound is a potent and selective inhibitor of MEK5, a critical kinase in a signaling pathway frequently dysregulated in cancer. Its mechanism of action confers a dual antitumor effect. Firstly, it inhibits cell proliferation by blocking ERK5-mediated upregulation of key cell cycle regulators like c-Myc and Cyclin D1, leading to G1 phase arrest. Secondly, it actively promotes or sensitizes cells to apoptosis by modulating both the intrinsic pathway, through the downregulation of pro-survival proteins like Bcl-2, and the extrinsic pathway, by stabilizing key components of the death-inducing signaling complex. The comprehensive protocols and pathway diagrams provided in this guide offer a robust framework for researchers to investigate and quantify the cellular impact of this compound and other inhibitors of the MEK5/ERK5 pathway, a promising avenue for the development of novel cancer therapeutics.

References

- 1. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MEK5/ERK5 Pathway: The first fifteen years - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pathophysiological Impact of the MEK5/ERK5 Pathway in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. MEK/ERK signaling pathway regulates the expression of Bcl-2, Bcl-X(L), and Mcl-1 and promotes survival of human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cell cycle effects of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scholar.harvard.edu [scholar.harvard.edu]

- 13. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. biorxiv.org [biorxiv.org]

- 16. Early caspase-3 activation independent of apoptosis is required for cellular function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 18. Targeting apoptotic caspases in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. vazymeglobal.com [vazymeglobal.com]

- 20. Apoptosis Activation in Human Lung Cancer Cell Lines by a Novel Synthetic Peptide Derived from Conus californicus Venom - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Caspase Cascade Activation During Apoptotic Cell Death of Human Lung Carcinoma Cells A549 Induced by Marine Sponge Callyspongia aerizusa - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Structure-Activity Relationship of GW284543: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Abstract: GW284543 is a selective inhibitor of MEK5 (Mitogen-activated protein kinase kinase 5), a key component of the MEK5/ERK5 signaling pathway. This pathway is implicated in various cellular processes, including cell proliferation, survival, and differentiation, and its dysregulation is associated with several cancers. This technical guide provides an in-depth overview of the structure-activity relationship (SAR) of diphenylamine-based MEK5 inhibitors, including this compound, details relevant experimental protocols, and visualizes the associated signaling pathway. While specific quantitative SAR data for this compound and its direct analogs are not publicly available, this guide synthesizes information from related compounds and general methodologies to provide a comprehensive resource for researchers in the field.

Introduction to this compound and the MEK5/ERK5 Pathway

This compound is a potent and selective inhibitor of MEK5.[1][2] Its mechanism of action involves the reduction of ERK5 phosphorylation and a subsequent decrease in the levels of the downstream transcription factor MYC, a critical regulator of cell growth and proliferation.[1][2] The MEK5/ERK5 signaling cascade is a crucial intracellular communication route activated by a variety of extracellular stimuli, including growth factors and cellular stress. This pathway is distinct from the more extensively studied MEK1/2-ERK1/2 pathway.

The activation of this pathway begins with the phosphorylation of MEK5 by upstream kinases such as MEKK2 and MEKK3. Activated MEK5, in turn, phosphorylates and activates ERK5 (also known as Big Mitogen-activated Kinase 1 or BMK1). Activated ERK5 then translocates to the nucleus, where it phosphorylates and activates several transcription factors, including members of the myocyte enhancer factor 2 (MEF2) family, Sap1, c-Fos, and c-Myc, thereby regulating gene expression related to cell survival and proliferation.

Structure-Activity Relationship (SAR) of Diphenylamine-Based MEK5 Inhibitors

For other MEK inhibitors with a similar diphenylamine core, SAR studies have revealed several key features that influence potency and selectivity. These include:

-

Substitutions on the Phenyl Rings: The nature and position of substituents on the two phenyl rings of the diphenylamine scaffold are critical for activity. Electron-withdrawing or donating groups, as well as heterocyclic rings, can significantly impact binding affinity and selectivity.

-

The Linker and Side Chains: The linker connecting the diphenylamine core to other parts of the molecule, and the nature of the side chains, play a crucial role in interacting with the solvent-exposed regions of the kinase and can influence pharmacokinetic properties.

Comparative Inhibitor Data:

To provide context, the following table includes IC50 values for other known MEK5 inhibitors, BIX 02188 and BIX 02189.

| Compound | Target | IC50 (nM) | Reference |

| BIX 02188 | MEK5 | 4.3 | [1] |

| BIX 02189 | MEK5 | 1.5 | [1] |

Experimental Protocols

This section outlines detailed methodologies for key experiments relevant to the study of this compound and its analogs.

General Synthesis of Diphenylamine-Based MEK5 Inhibitors

A specific synthesis protocol for this compound is not publicly available. However, the synthesis of diphenylamine-based kinase inhibitors generally involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, between an appropriately substituted aniline and a phenyl halide. Subsequent modifications can be made to introduce various functional groups.

Illustrative Synthesis Workflow:

In Vitro MEK5 Kinase Assay

This protocol is a general framework for assessing the inhibitory activity of compounds against MEK5.

Materials:

-

Recombinant human MEK5 enzyme

-

ERK5 (inactive substrate)

-

ATP (adenosine triphosphate)

-

Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Tween-20)

-

Test compounds (e.g., this compound) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare a serial dilution of the test compounds in DMSO.

-

In a 384-well plate, add the assay buffer.

-

Add the test compound or DMSO (vehicle control) to the wells.

-

Add the MEK5 enzyme to all wells and incubate for 10-15 minutes at room temperature.

-

Add the inactive ERK5 substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow for In Vitro Kinase Assay:

Western Blot Analysis for pERK5 Inhibition in Cells

This protocol is designed to assess the effect of this compound on the phosphorylation of ERK5 in a cellular context.

Cell Line: MIA PaCa-2 (human pancreatic cancer cell line)

Materials:

-

MIA PaCa-2 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibodies: anti-phospho-ERK5 (pERK5), anti-ERK5 (total ERK5), anti-GAPDH or β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

ECL Western blotting detection reagents

Procedure:

-

Seed MIA PaCa-2 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 2-24 hours).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysates. Centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatants using the BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-pERK5) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL detection system and an imaging system.

-

Strip the membrane and re-probe with anti-ERK5 and a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.

Signaling Pathway Visualization

The following diagram illustrates the MEK5/ERK5 signaling pathway and the point of inhibition by this compound.

Conclusion

This compound is a valuable tool for studying the biological roles of the MEK5/ERK5 signaling pathway. While a detailed quantitative structure-activity relationship for this compound and its direct analogs is not publicly available, the information on related diphenylamine-based MEK5 inhibitors provides a solid foundation for further research and drug development efforts. The experimental protocols outlined in this guide offer a starting point for researchers aiming to investigate the effects of this compound and to design and evaluate novel MEK5 inhibitors. Future work in this area should focus on elucidating the precise structural requirements for potent and selective MEK5 inhibition to advance the development of targeted therapies for cancers and other diseases driven by aberrant MEK5/ERK5 signaling.

References

- 1. CN1043313C - Catalyst for synthesizing diphenylamine from phenylamine and preparing process thereof - Google Patents [patents.google.com]

- 2. Protocol for protein modification using oxalyl thioester-mediated chemoselective ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical synthesis of proteins using peptide hydrazides as thioester surrogates | Springer Nature Experiments [experiments.springernature.com]

Preliminary Studies on the Therapeutic Potential of GW284543: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW284543 is a selective, small-molecule inhibitor of Mitogen-activated protein kinase kinase 5 (MEK5), a key component of the MAPK/ERK signaling pathway. Emerging preclinical evidence suggests that this compound holds therapeutic potential, particularly in the context of cancers driven by oncogenes such as KRAS and those exhibiting resistance to other targeted therapies. This technical guide provides a comprehensive overview of the existing preliminary studies on this compound, focusing on its mechanism of action, available preclinical data, and the underlying signaling pathways.

Core Mechanism of Action

This compound exerts its biological effects through the selective inhibition of MEK5. This inhibition prevents the phosphorylation and subsequent activation of its downstream target, Extracellular signal-regulated kinase 5 (ERK5). The inactivation of ERK5 signaling leads to a reduction in the stability and levels of the MYC proto-oncoprotein, a critical driver of cell proliferation and tumor growth[1][2][3]. This targeted approach offers a potential therapeutic window for cancers dependent on the MEK5-ERK5-MYC signaling axis.

Preclinical Data

The publicly available preclinical data for this compound is currently limited, with most of the research centered on its in vitro effects in cancer cell lines. The primary focus has been on pancreatic ductal adenocarcinoma (PDAC) and melanoma.

In Vitro Efficacy

| Cell Line | Cancer Type | Treatment | Observed Effect | Reference |

| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | 10 and 20 µM this compound for 6 hours | Dose-dependent reduction in phosphorylated ERK5 (pERK5) and decreased endogenous MYC protein levels. | [2][4] |

| Melanoma Cell Lines (unspecified) | Malignant Melanoma | Combination with GANT-61 (GLI inhibitor) | Synergistic reduction in melanoma spheroid volume compared to single-agent treatment. | [5][6] |

Note: Specific IC50 values for this compound in various cancer cell lines are not yet publicly available in the reviewed literature. The provided data is based on qualitative or semi-quantitative assessments from the cited studies.

Signaling Pathway

The therapeutic potential of this compound is rooted in its ability to modulate the MEKK2/3-MEK5-ERK5-MYC signaling cascade. This pathway is a critical regulator of cell proliferation, survival, and differentiation.

Experimental Protocols

Detailed, specific protocols for experiments conducted with this compound are not available in the public domain. However, based on the methodologies cited in the reference literature, the following are generalized protocols for key assays used to evaluate the effects of this compound.

Western Blot Analysis for pERK5 and MYC

This protocol outlines the general steps for assessing changes in protein levels of phosphorylated ERK5 and total MYC following treatment with this compound.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., MIA PaCa-2) and allow them to adhere. Treat the cells with varying concentrations of this compound (e.g., 10 µM, 20 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 6 hours).

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against pERK5, total ERK5, MYC, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Proliferation (MTT) Assay

This protocol provides a general framework for assessing the effect of this compound on cancer cell proliferation.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density.

-

Compound Treatment: After cell adherence, treat the cells with a range of concentrations of this compound and a vehicle control.

-

Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

In Vivo and Clinical Data

As of the latest available information, there are no publicly disclosed in vivo studies in animal models or clinical trials investigating the therapeutic efficacy and safety of this compound. The current understanding of its potential is based solely on in vitro preclinical research.

Conclusion and Future Directions

This compound is a selective MEK5 inhibitor with demonstrated in vitro activity in cancer cell lines, particularly in models of pancreatic cancer and melanoma. Its mechanism of action, centered on the disruption of the MEK5-ERK5-MYC signaling axis, presents a rational therapeutic strategy for cancers dependent on this pathway.

However, the therapeutic potential of this compound remains in a preliminary stage of investigation. Further comprehensive preclinical studies are warranted to:

-

Determine the IC50 values of this compound across a broad panel of cancer cell lines.

-

Conduct in vivo efficacy studies in relevant animal models (e.g., patient-derived xenografts) to assess its anti-tumor activity, pharmacokinetics, and pharmacodynamics.

-

Investigate potential biomarkers to identify patient populations most likely to respond to this compound.

The progression of this compound or other selective MEK5 inhibitors into clinical development will be contingent on the outcomes of these further preclinical investigations.

References

- 1. KRAS Suppression-Induced Degradation of MYC Is Antagonized by a MEK5-ERK5 Compensatory Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. flore.unifi.it [flore.unifi.it]

- 6. sic2024.cancerologia.it [sic2024.cancerologia.it]

Foundational Research on the MEK5-ERK5-MYC Axis: A Technical Guide to Inhibition by GW284543

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the MEK5-ERK5-MYC signaling pathway, a critical axis in cell proliferation and survival, and its targeted inhibition by GW284543. The document details the molecular interactions within the cascade, presents quantitative data on inhibitor efficacy, and outlines key experimental protocols for studying this pathway.

The MEK5-ERK5-MYC Signaling Pathway

The MEK5-ERK5 cascade is a distinct signaling module within the mitogen-activated protein kinase (MAPK) family.[1][2] Unlike the more extensively studied ERK1/2 pathway, the MEK5-ERK5 axis is uniquely activated by a specific set of upstream kinases and possesses distinct downstream targets and cellular functions.[1][2] A crucial downstream effector of this pathway is the MYC proto-oncogene, a master regulator of cell growth and metabolism.[3][4]

The pathway is initiated by various extracellular stimuli, including growth factors and stress signals, which activate upstream kinases like MEKK2 and MEKK3.[2][3] These kinases then phosphorylate and activate MEK5 (MAPK Kinase 5).[2][5] Activated MEK5, in turn, specifically phosphorylates ERK5 (Extracellular signal-Regulated Kinase 5) on threonine and tyrosine residues (Thr218/Tyr220) within its activation loop.[5][6]

Upon activation, ERK5 translocates to the nucleus, where it can directly phosphorylate and regulate the activity of various transcription factors, including c-MYC.[3][5][7] The MEK5-ERK5 pathway enhances MYC protein stability, preventing its degradation and thereby promoting cell cycle progression and proliferation.[4][8] Dysregulation of this axis has been implicated in the progression of several cancers.[2][3]

Caption: The MEK5-ERK5-MYC signaling cascade.

This compound: A Selective MEK5 Inhibitor

This compound (also known as UNC10225170) is a small molecule compound identified as a selective inhibitor of MEK5.[9][10][11] By targeting MEK5, this compound effectively blocks the phosphorylation and subsequent activation of ERK5.[9][10] This inhibition leads to a dose-dependent reduction in the levels of phosphorylated ERK5 (pERK5).[9][10] Consequently, the downstream stabilization of the MYC protein is disrupted, resulting in decreased endogenous MYC protein levels.[4][9][10] This makes this compound a valuable chemical probe for studying the physiological and pathological roles of the MEK5-ERK5-MYC axis.

Caption: Mechanism of action for the MEK5 inhibitor this compound.

Quantitative Data

The efficacy of inhibitors targeting the MEK5-ERK5 pathway is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes key quantitative data for this compound and other relevant inhibitors.

| Compound | Target | IC50 | Assay Type | Reference |

| This compound | MEK5 | Not specified | Cell-based | [9][10][11] |

| BIX 02188 | MEK5 | 4.3 nM | Cell-free | [10][11] |

| BIX 02189 | MEK5 | 1.5 nM | Cell-free | [10][11][12] |

| BIX 02189 | ERK5 | 59 nM | Cell-free | [10][12] |

Note: While this compound is described as a selective MEK5 inhibitor that reduces pERK5 and MYC protein in a dose-dependent manner, specific IC50 values were not available in the provided search results.[9][10]

Key Experimental Protocols

Investigating the MEK5-ERK5-MYC axis involves a variety of standard molecular biology techniques. Detailed below are generalized protocols for essential experiments.

Western Blotting for Protein Phosphorylation and Expression

This technique is used to detect changes in the levels of total and phosphorylated proteins (e.g., p-ERK5, total ERK5, MYC) following treatment with inhibitors like this compound.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., HeLa, A549) and grow to 70-80% confluency. Treat cells with desired concentrations of this compound or vehicle control for a specified time (e.g., 1-6 hours).[9][13]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.[13]

-